![molecular formula C13H9FN2 B13046212 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is further substituted with a fluorine atom at the 3-position and a phenyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . This method allows for the efficient introduction of the fluorine and phenyl substituents onto the pyrrolo[3,2-B]pyridine core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and fluorination techniques can be applied. Industrial-scale production would likely involve optimization of reaction conditions, use of high-purity reagents, and implementation of scalable processes to ensure consistent yield and quality.
化学反応の分析
Types of Reactions
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: The compound has shown potential as a lead compound in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.
Industry: Its unique properties make it suitable for use in various industrial applications, including the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and phenyl group play crucial roles in modulating the compound’s binding affinity and selectivity. Upon binding to its target, the compound can influence downstream signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with a similar core structure but lacking the fluorine and phenyl substituents.
3-Fluoro-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the phenyl group.
6-Phenyl-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the fluorine atom.
Uniqueness
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine stands out due to the combined presence of both the fluorine atom and phenyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the phenyl group contributes to its binding affinity and selectivity for specific targets .
特性
分子式 |
C13H9FN2 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
3-fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
InChIキー |
NKHAOWCEKXFJRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)F)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





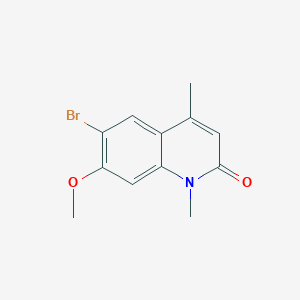

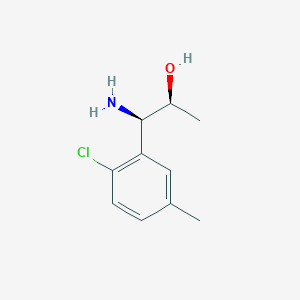
![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
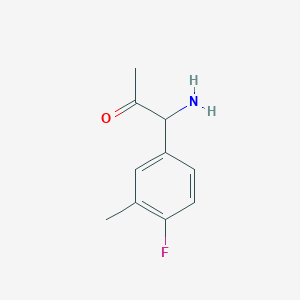
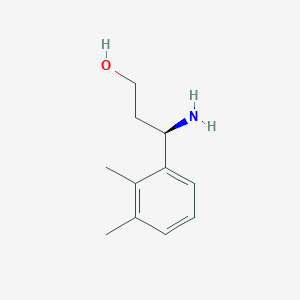

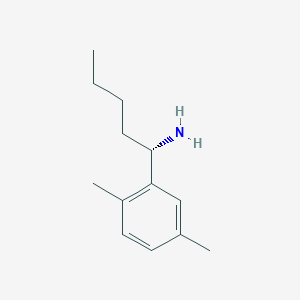
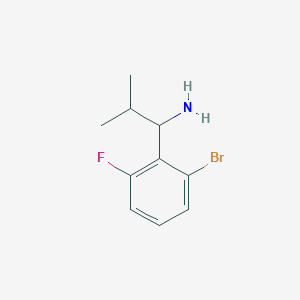
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)

